molecular formula C22H21N5O3S B2900700 N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-65-6

N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2900700
CAS No.: 852375-65-6
M. Wt: 435.5
InChI Key: WHMLOTKDPPUDNT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a triazolo-pyridazine derivative characterized by a thioacetamide linker bridging a 3,4-dimethoxyphenyl group and a p-tolyl-substituted [1,2,4]triazolo[4,3-b]pyridazine core.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-4-6-15(7-5-14)22-25-24-19-10-11-21(26-27(19)22)31-13-20(28)23-16-8-9-17(29-2)18(12-16)30-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMLOTKDPPUDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance (If Reported) Reference
Target Compound : N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide C23H21N5O3S 451.5* p-Tolyl (3-position), 3,4-dimethoxyphenyl Not explicitly reported N/A
N-(3,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide C22H21N5O4S 451.5 4-Methoxyphenyl (3-position) No activity data
N-(3,4-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide C21H18N6O5S 466.5 3-Nitrophenyl (6-position) Enhanced electron-withdrawing character
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide C22H19FN6O2S 466.5 4-Ethoxyphenyl (3-position), 4-fluorophenyl Increased lipophilicity from ethoxy group
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide C16H16N6O 324.3 Methyl groups on triazolo-pyridazine and phenyl Lin-28 inhibition, anti-cancer activity

*Calculated based on analogous compounds (e.g., ).

Key Differences and Implications

  • Lipophilicity : Ethoxy () and methoxy groups () enhance hydrophilicity compared to the methyl group in p-tolyl.
  • Biological Activity: The methyl-substituted analogue in exhibits Lin-28 inhibition, rescuing let-7 miRNA function and impairing cancer stem cell (CSC) proliferation.

Research Findings and Pharmacological Context

Triazolo-Pyridazine Scaffolds in Drug Discovery

Triazolo-pyridazines are privileged structures in medicinal chemistry due to their ability to mimic purine bases, enabling interactions with kinases and epigenetic regulators. For example:

  • Lin-28 Inhibitors : Methyl-substituted derivatives () disrupt Lin-28/let-7 interactions, promoting differentiation in CSCs .
  • Kinase Modulation : Analogues with pyridinyl or thiophenyl substituents () may target CK1 or other serine/threonine kinases, though explicit data are lacking .

Q & A

Q. Basic

  • NMR (¹H, ¹³C) : Assign peaks for the triazole (δ 8.2–8.5 ppm) and methoxy groups (δ 3.8–3.9 ppm).
  • HRMS : Confirm molecular weight (C₂₁H₁₉N₅O₂S, MW 405.48) with <2 ppm error.
  • IR Spectroscopy : Identify carbonyl (1680–1700 cm⁻¹) and C-S (650–700 cm⁻¹) stretches .

How can researchers investigate the compound’s metabolic stability in preclinical models?

Advanced
Protocol:

In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., sulfoxidation at the thioether).

CYP Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

What experimental approaches determine the compound’s mechanism of enzyme inhibition?

Q. Advanced

  • Enzyme Kinetics : Measure Km and Vmax under varying substrate/inhibitor concentrations to identify competitive vs. non-competitive inhibition.
  • Time-Dependent Studies : Pre-incubate enzyme with compound to assess irreversible binding.
  • X-ray Crystallography : Resolve co-crystal structures (e.g., with COX-2) for atomic-level insights .

How can solubility and bioavailability be enhanced through structural modifications?

Advanced
Strategies:

  • Introduce Ionizable Groups : Replace methoxy with morpholine (pKa ~6.5) to enable salt formation.
  • Prodrug Design : Mask the acetamide as an ester for improved intestinal absorption.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion .

Validation:

  • Measure logD (octanol/water) and perform Caco-2 permeability assays post-modification .

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